molecular formula C15H25N3OS B5520045 (3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol

(3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol

Cat. No.: B5520045
M. Wt: 295.4 g/mol
InChI Key: BOZGSWFFGRLXQY-ABAIWWIYSA-N
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Description

(3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C15H25N3OS and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.17183360 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Minor Groove-Binding Molecules

Isopropyl-thiazole, a component related to the chemical structure , has been identified as a new addition to the building blocks of nucleic acid minor groove-binding molecules. These molecules bind to the DNA minor groove, indicating potential applications in gene targeting and drug development. This was demonstrated by the binding of a short lexitropsin to a DNA decamer duplex, showing the enhanced hydrophobicity and potential for sequence-specific interactions (Anthony et al., 2004).

Antimicrobial Activity

Compounds containing cyclobutane and 1,3-thiadiazole structures have been synthesized and tested for their antimicrobial activities. Notably, specific compounds showed significant activity against Staphylococcus aureus and Mycobacterium fortuitum, highlighting the potential of such molecules in developing new antimicrobial agents (Koparir et al., 2011).

Synthesis of Novel Compounds

Research into the synthesis of new compounds featuring the 1,3,4-thiadiazole moiety has led to the development of molecules with varied biological activities. These activities include antimicrobial properties, providing a basis for further exploration into therapeutic applications (Ayyash & Hammady, 2020).

Molecular Aggregation Studies

The study of molecular aggregation, particularly in organic solvents, has been facilitated by compounds related to "(3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol". These studies provide insights into the effects of substituent groups on molecular interactions and aggregation processes, which are relevant in the development of new materials and in understanding biological interactions (Matwijczuk et al., 2016).

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with a specific target, such as a protein or enzyme, in a biological system .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or mechanisms, development of new synthetic methods, or exploration of new applications or uses .

Properties

IUPAC Name

(3R,4R)-4-cyclobutyl-3-methyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-10(2)13-16-17-14(20-13)18-8-7-15(19,11(3)9-18)12-5-4-6-12/h10-12,19H,4-9H2,1-3H3/t11-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGSWFFGRLXQY-ABAIWWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C3=NN=C(S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NN=C(S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.